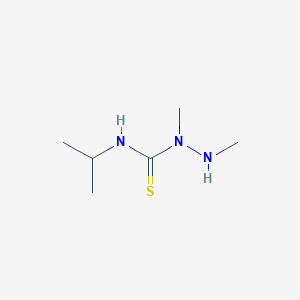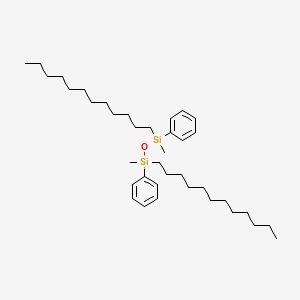
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of two phenyl groups, two dodecyl groups, and two methyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their versatility and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of chlorodimethylphenylsilane with dodecylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form silanols and siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed
Oxidation: Silanols, siloxane derivatives.
Reduction: Silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a catalyst in polymerization reactions.
Biology: Employed in the synthesis of bioactive molecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with metal centers in organometallic complexes, stabilizing reactive intermediates and facilitating catalytic reactions.
Pathways Involved: It participates in polymerization pathways, enhancing the formation of high-molecular-weight polymers and improving the properties of the final product.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in homogeneous catalysis.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Employed in similar applications but lacks the dodecyl groups, making it less hydrophobic.
Uniqueness
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane stands out due to its unique combination of phenyl, dodecyl, and methyl groups, which impart distinct hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring enhanced stability and compatibility with organic solvents .
Properties
CAS No. |
91185-65-8 |
|---|---|
Molecular Formula |
C38H66OSi2 |
Molecular Weight |
595.1 g/mol |
IUPAC Name |
dodecyl-(dodecyl-methyl-phenylsilyl)oxy-methyl-phenylsilane |
InChI |
InChI=1S/C38H66OSi2/c1-5-7-9-11-13-15-17-19-21-29-35-40(3,37-31-25-23-26-32-37)39-41(4,38-33-27-24-28-34-38)36-30-22-20-18-16-14-12-10-8-6-2/h23-28,31-34H,5-22,29-30,35-36H2,1-4H3 |
InChI Key |
PBFZZPGAPFSDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C1=CC=CC=C1)O[Si](C)(CCCCCCCCCCCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


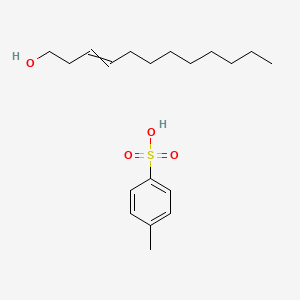

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
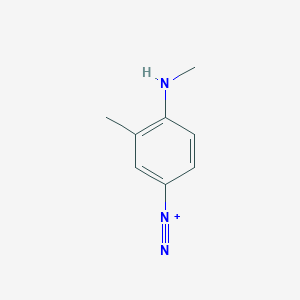
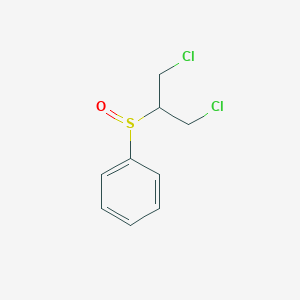
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)

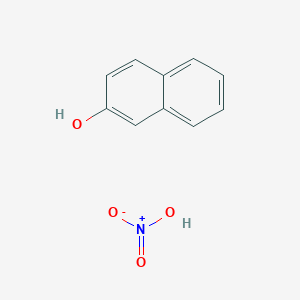
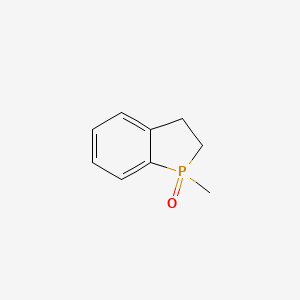
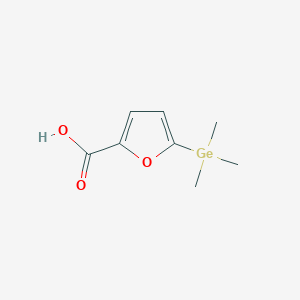
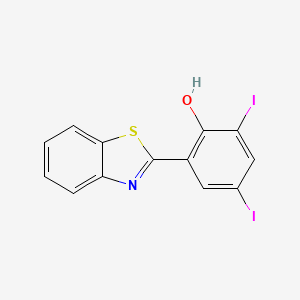
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
